molecular formula C16H19N3O B3289984 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine CAS No. 862471-98-5

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine

Cat. No.: B3289984
CAS No.: 862471-98-5
M. Wt: 269.34 g/mol
InChI Key: IOJMGRPUOPQTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Piperazine (B1678402) Core in Heterocyclic Compound Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in drug discovery, owing to its frequent appearance in the structure of a vast number of biologically active compounds and approved drugs. nih.govmdpi.com Its prevalence is due to a combination of favorable physicochemical and structural properties.

The two nitrogen atoms within the piperazine core can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This dual capacity allows for versatile interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pKa of the piperazine nitrogens often imparts improved aqueous solubility and bioavailability to drug candidates, which are critical pharmacokinetic considerations in drug design. mdpi.com The piperazine moiety can be found in drugs targeting a wide array of conditions, including cancer, depression, and infectious diseases, demonstrating its broad therapeutic applicability. nih.govresearchgate.net The structural flexibility of the piperazine ring and the ease with which substituents can be introduced at its nitrogen atoms allow chemists to fine-tune the pharmacological properties of a lead compound, making it a cornerstone of heterocyclic compound research. researchgate.net

Significance of Pyridine (B92270) and Phenyl Moieties in Bioactive Scaffolds

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. nih.gov It is an isostere of benzene (B151609) and is present in numerous natural products, including vitamins and alkaloids, as well as a multitude of synthetic drugs. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of basicity and polarity to the molecule, which can enhance aqueous solubility and facilitate key binding interactions with biological targets. nih.gov Pyridine-containing compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

Similarly, the phenyl group is a ubiquitous aromatic scaffold in bioactive molecules. As a lipophilic moiety, it can engage in van der Waals, pi-pi stacking, and hydrophobic interactions with biological targets. The phenyl ring serves as a versatile anchor onto which various functional groups can be attached. The specific placement of substituents on the phenyl ring can profoundly influence a molecule's biological activity, selectivity, and metabolic stability. For instance, arylpiperazine derivatives, where a phenyl group is attached to a piperazine nitrogen, are a significant class of compounds with applications in treating cancer and neurological disorders. mdpi.com

Rationale for Investigating 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine and its Analogues

The rationale for designing and investigating this compound stems from the strategic combination of its three constituent moieties. This molecular architecture represents a deliberate effort to create a novel scaffold with potential for high-affinity interactions with specific biological targets, particularly within the central nervous system.

Research into structurally related compounds provides a strong basis for this rationale. For example, derivatives combining piperazine and pyridine rings have been synthesized and evaluated as potent urease inhibitors. nih.gov Other studies have focused on arylpiperazine derivatives as potential anticancer agents and ligands for neuroreceptors. mdpi.comnih.gov Specifically, the linkage of a phenyl-piperazine scaffold to another heterocyclic system is a common strategy in the search for acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease and monoamine oxidase (MAO) inhibitors for neurodegenerative disorders. nih.govnih.govdrugs.com

The specific arrangement in this compound, featuring a pyridin-4-ylmethoxy linker, suggests an exploration of structure-activity relationships where the distance and orientation between the terminal pyridine ring and the phenylpiperazine core are critical. This linker provides a defined spatial arrangement that can be optimized to fit the binding pockets of specific enzymes or receptors. The investigation of analogues of this compound allows researchers to probe the influence of different substituents on the phenyl and pyridine rings, aiming to enhance potency and selectivity for targets such as serotonin (B10506) transporters, cholinesterases, or monoamine oxidases. nih.govnih.govnih.gov

To illustrate the potential activity of such scaffolds, the following table presents data on the monoamine oxidase (MAO) inhibitory activity of related pyridazinobenzylpiperidine derivatives.

CompoundSubstituent on Phenyl RingMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (MAO-A/MAO-B)
S53-Cl3.8570.20319.00
S162-CN>1000.979>102.15
S64-Cl>1003.250>30.77
S103-OCH3>1002.015>49.63
S114-OCH3>1005.541>18.05

Data adapted from a study on pyridazinobenzylpiperidine derivatives as illustrative examples of related structures targeting monoamine oxidases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJMGRPUOPQTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656101
Record name 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862471-98-5
Record name 1-[4-(4-Pyridinylmethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862471-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Spectroscopic Analysis of 1 4 Pyridin 4 Ylmethoxy Phenyl Piperazine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

No specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy data for 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine is available in the reviewed literature. While spectroscopic data for related phenylpiperazine and pyridine-containing compounds exist, direct extrapolation of these findings to the target molecule would be scientifically unsound. The unique combination of the pyridin-4-ylmethoxy moiety and the phenyl-piperazine scaffold would produce a distinct spectroscopic fingerprint that requires direct experimental measurement for accurate characterization.

Without experimental spectra, a detailed analysis of chemical shifts, coupling constants, fragmentation patterns, and vibrational modes for this specific compound cannot be provided.

Crystallographic Studies for Solid-State Conformation

Similarly, a search for crystallographic data yielded no published single-crystal X-ray diffraction studies for This compound . Consequently, information regarding its solid-state conformation, including bond lengths, bond angles, torsion angles, and crystal packing, remains undetermined. Such studies are essential for unequivocally establishing the three-dimensional structure of the molecule in the solid state.

Due to the absence of the necessary experimental data, interactive data tables and detailed research findings for the structural and spectroscopic properties of This compound cannot be generated at this time. Further empirical research is required to elucidate these fundamental chemical characteristics.

Pharmacological Investigations and Mechanistic Elucidation of 1 4 Pyridin 4 Ylmethoxy Phenyl Piperazine

In Vitro Receptor Binding Profiling and Ligand-Target Interactions

Evaluation of Affinity for Key Neurotransmitter Receptors (e.g., Dopamine, Histamine, Serotonin)

No specific binding affinity data (e.g., Ki values) for 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine at dopamine, histamine, or serotonin (B10506) receptors has been published. While many phenylpiperazine derivatives exhibit activity at these receptors, data for this specific molecule is absent.

Assessment of Sigma Receptor (σ1R, σ2R) Binding Affinity and Functional Activity

There is no publicly available information on the binding affinity or functional activity of this compound at sigma-1 (σ1R) or sigma-2 (σ2R) receptors.

Analysis of Enzyme Inhibition Profiles (e.g., CYP enzymes, kinases, PDEs)

Specific data regarding the inhibitory activity of this compound against cytochrome P450 (CYP) enzymes, various kinases, or phosphodiesterases (PDEs) is not available in the scientific literature.

Modulation of Ion Channels (if applicable)

No studies detailing the modulatory effects of this compound on any ion channels have been found.

In Vitro Cellular Assays for Biological Activity

Functional Assays for Agonist/Antagonist Properties

Without receptor binding data, functional assays to determine the agonist or antagonist properties of this compound at specific receptors have not been published.

Cell-Based Assays for Signaling Pathway Modulation (e.g., PI3K-Akt, Ras-Raf-Mek-Erk pathways)

There is currently no publicly available scientific literature detailing the effects of this compound on the PI3K-Akt or Ras-Raf-Mek-Erk signaling pathways. Cell-based assays to investigate the modulation of these key cellular signaling cascades by this specific compound have not been reported.

Assessment of Antimicrobial and Antioxidant Activities

Comprehensive studies detailing the specific antimicrobial and antioxidant activities of this compound are not available in the current body of scientific literature. While the piperazine (B1678402) scaffold is a component of various compounds with demonstrated biological activities, including antimicrobial and antioxidant effects, specific data for this particular molecule has not been published. researchgate.netnih.gov

Cytotoxicity in Non-Human Cell Lines (for target validation, not adverse effects)

There is no published data on the cytotoxic effects of this compound in non-human cell lines for the purpose of target validation.

In Vivo Pharmacological Studies in Preclinical Animal Models

Assessment of Central Nervous System (CNS) Activity (e.g., behavioral models for target engagement, not therapeutic effect)

No in vivo studies using preclinical animal models to assess the central nervous system activity of this compound have been reported in the scientific literature. Behavioral models to determine target engagement within the CNS for this compound have not been described.

Evaluation in Specific Disease Models (e.g., leishmaniasis models for CYP51 inhibition)

While direct studies on this compound in leishmaniasis models are not available, research on structurally related compounds provides strong evidence for its potential as an inhibitor of Leishmania CYP51 (sterol 14α-demethylase), a crucial enzyme in the parasite's sterol biosynthesis pathway. nih.govnih.gov

A study investigating N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides identified N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide as a potent inhibitor of Leishmania CYP51. nih.gov Analogs of this screening hit were synthesized and evaluated, demonstrating that compounds with this core structure can effectively inhibit the target enzyme. Although these analogs showed weaker inhibition of L. donovani promastigote growth, they highlight the potential of the 1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine scaffold as a starting point for the development of antileishmanial agents. nih.gov The inhibition of CYP51 disrupts the parasite's membrane integrity, leading to cell death. nih.govnih.gov

Further investigation of analogs in this chemical class revealed that some compounds also inhibit CYP5122A1, another enzyme involved in Leishmania sterol biosynthesis. nih.gov One such analog, 18p , demonstrated the ability to block sterol demethylation in L. major membranes, confirming target engagement. nih.gov These findings suggest that this compound warrants investigation in leishmaniasis models to determine its efficacy as a CYP51 inhibitor.

Table 1: Activity of a Structurally Related Compound Against Leishmania Enzymes

CompoundTarget EnzymeIC50 (µM)Leishmania Species
18p CYP51≤ 1Leishmania spp.
18p CYP5122A1≤ 1Leishmania spp.

Data derived from a study on analogs of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide. nih.gov

Modulation of Physiological Processes in Animal Models (e.g., inflammatory responses for kinase inhibitors)

There are no published in vivo studies in preclinical animal models that have investigated the modulation of physiological processes, such as inflammatory responses, by this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophoric Elements within the 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine Scaffold

The this compound scaffold is a versatile template for designing central nervous system (CNS) active agents, particularly those targeting G-protein coupled receptors (GPCRs). mdpi.com A pharmacophore model for this class of compounds typically consists of several key features that are essential for molecular recognition and biological activity.

The primary pharmacophoric elements are generally recognized as:

A basic, protonatable nitrogen atom: Located within the piperazine (B1678402) ring, this nitrogen can form a charge-reinforced hydrogen bond with acidic residues, such as a highly conserved aspartate in the transmembrane domain of many aminergic GPCRs. mdpi.com This interaction is often a critical anchor for the ligand in the receptor's binding pocket.

A hydrogen bond acceptor/aromatic region: The pyridyl nitrogen and the pyridine (B92270) ring itself can engage in hydrogen bonding or π-π stacking interactions with the receptor. nih.gov

A linker moiety: The methoxy (B1213986) linker (-O-CH2-) connecting the phenyl and pyridyl rings provides a specific spatial arrangement and conformational flexibility between these two key aromatic systems.

These elements and their spatial relationships define the pharmacophore necessary for the biological activity of compounds based on this scaffold.

Impact of Substituent Variations on Receptor Binding and Functional Activity

Modifications to various parts of the this compound molecule can significantly impact its interaction with biological targets. These changes can affect binding affinity, selectivity, and functional activity (e.g., agonist, antagonist).

Constraining the flexibility of the piperazine ring by introducing rigidifying elements, such as in bridged piperazine analogs, has been shown to affect receptor affinity and selectivity. For instance, replacing the piperazine with a more rigid diazabicycloalkane can lead to a loss of affinity for some targets, suggesting that a certain degree of conformational freedom is necessary for optimal binding. nih.gov However, in other cases, conformational restriction can lock the molecule in a bioactive conformation, leading to increased potency. nih.gov

Table 1: Impact of Piperazine Ring Modifications on Receptor Affinity (Illustrative)

ModificationRationaleExpected Impact on Affinity
Introduction of a methyl group on the piperazine ringAlters conformation and basicityMay increase or decrease affinity depending on the target
Replacement with a homopiperazine (B121016) (diazepane) ringIncreases ring size and flexibilityCan decrease affinity due to non-optimal fit
Replacement with a rigid bridged system (e.g., diazabicyclo[2.2.1]heptane)Restricts conformational freedomMay increase or decrease affinity depending on whether the rigid conformation is bioactive

The aromatic rings of the this compound scaffold are key sites for modification to fine-tune the compound's pharmacological profile.

Phenyl Group Modifications: Substituents on the phenyl ring directly attached to the piperazine can influence electronic properties and steric interactions within the binding pocket. Electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogens and modulate binding. The position of the substituent (ortho, meta, or para) is also critical. For example, in some N-phenylpiperazine analogs, para-substitution is favored for high affinity. mdpi.com

Pyridyl Group Modifications: The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor. Altering its position within the ring (e.g., pyridin-2-yl or pyridin-3-yl instead of pyridin-4-yl) would significantly change the geometry of this interaction and likely reduce binding affinity. Substitutions on the pyridine ring can also modulate its electronic properties and introduce new interactions with the receptor.

Table 2: Effect of Aromatic Ring Substitutions on Binding Affinity (Illustrative)

Compound AnalogueModificationRationale for Activity Change
1-[4-(pyridin-4-ylmethoxy)-3-chlorophenyl]-piperazineChloro- substitution on the phenyl ringAlters electronic properties and may introduce new steric interactions
1-[4-((2-methylpyridin-4-yl)methoxy)-phenyl]-piperazineMethyl- substitution on the pyridine ringMay enhance hydrophobic interactions but could also cause steric hindrance
1-[4-(pyridin-4-ylmethoxy)-phenyl]-4-methylpiperazineMethyl- substitution on the piperazine N4Can influence basicity and interactions in the binding pocket

This table is for illustrative purposes, demonstrating potential modifications and their rationale.

The ether linker (-O-CH2-) in this compound is crucial for maintaining the optimal distance and orientation between the phenylpiperazine core and the pyridine ring. Variations in this linker can have a profound impact on biological activity.

Linker Length: Increasing or decreasing the length of the linker (e.g., using an ethyleneoxy or a direct bond) would alter the spatial relationship between the aromatic moieties, which could disrupt key interactions with the receptor. In many arylpiperazine derivatives, a specific linker length is optimal for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.gov

In a typical QSAR study for this class of compounds, various molecular descriptors would be calculated, including:

Electronic descriptors: Such as atomic charges and dipole moments, which are important for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity of atoms in the molecule.

A statistically significant QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a QSAR model might indicate that increasing the steric bulk at a certain position of the phenyl ring would be beneficial for activity, while a negative electrostatic potential in the region of the pyridine nitrogen is crucial.

Ligand Lipophilic Efficiency (LLE) Analysis

Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LipE), is a metric used in drug discovery to assess the quality of a compound by relating its potency to its lipophilicity. nih.gov It is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pKi) and the logarithm of the partition coefficient (logP).

LLE = pIC50 - logP

A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. High lipophilicity can often lead to poor pharmacokinetic properties, such as low solubility, high plasma protein binding, and increased metabolic clearance. For CNS drugs, an LLE greater than 5 is often considered a benchmark for a promising lead compound. nih.gov

By analyzing the LLE of a series of analogs of this compound, medicinal chemists can prioritize compounds that are likely to have a better balance of potency and drug-like properties for further development.

Table 3: Ligand Lipophilic Efficiency (LLE) Analysis (Hypothetical Data)

CompoundpIC50logPLLE
Analog A7.53.04.5
Analog B8.23.54.7
Analog C8.52.85.7
Analog D7.84.03.8

In this hypothetical example, Analog C would be considered the most promising lead based on its high LLE, indicating a good balance between potency and lipophilicity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine, this would involve docking it into the active site of a specific protein target.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

MD simulations provide insights into the movement of atoms and molecules over time. For a ligand-protein complex, an MD simulation would assess the stability of the binding pose predicted by docking. It would show how the ligand and protein adjust their conformations upon binding and whether the key interactions are maintained over a simulated period, thus validating the docking results.

De Novo Drug Design Approaches based on this compound Scaffold

The phenylpiperazine structure is often considered a "privileged scaffold" in drug design because it can interact with a wide range of biological targets. De novo design approaches could use the this compound core as a starting point. Computational algorithms could suggest modifications to the scaffold—adding or changing functional groups on the phenyl or pyridine (B92270) rings—to optimize binding affinity, selectivity, or pharmacokinetic properties for a specific target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Preclinical Contexts

Computational tools are widely used to predict the ADME properties of drug candidates early in the discovery process, helping to identify molecules with a higher probability of success in clinical trials. These predictions are based on the molecule's physicochemical properties.

For this compound, a standard in silico ADME profile would typically be generated as shown in the hypothetical table below. Please note, the values in this table are illustrative examples based on general properties of similar scaffolds and are not based on actual published data for this specific compound.

PropertyPredicted Value (Illustrative)Significance
Molecular Weight~297 g/mol Influences size and diffusion
LogP (Lipophilicity)2.5 - 3.5Affects solubility and membrane permeability
H-Bond Donors1 (piperazine N-H)Influences solubility and binding
H-Bond Acceptors4 (pyridyl-N, ether-O, piperazine-N)Influences solubility and binding
Polar Surface Area (PSA)~45 ŲCorrelates with membrane permeability
Blood-Brain Barrier (BBB) PermeationPossibleIndicates potential for CNS activity
CYP450 InhibitionPotential for inhibition of certain isozymesPredicts potential for drug-drug interactions
Oral BioavailabilityModerate to GoodEstimates the fraction of drug reaching circulation

Metabolic Stability and Enzyme Metabolism (e.g., CYP450 involvement in O-demethylation)

While direct metabolic studies on this compound are not extensively documented, valuable inferences can be drawn from structurally analogous compounds, particularly those containing a piperazine (B1678402) ring and a methoxy-phenyl moiety. Research on similar piperazine derivatives has consistently highlighted the importance of CYP450 enzymes in their metabolism. researchgate.net

A notable example is the metabolism of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, which is hydroxylated by CYP2D6. nih.gov Similarly, the metabolism of m-chlorophenylpiperazine to its p-hydroxy metabolite is also primarily catalyzed by CYP2D6. nih.gov Furthermore, studies on various piperazine analogues have demonstrated significant inhibitory activity against a range of CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Given the presence of the pyridin-4-ylmethoxy group in this compound, O-dealkylation is a probable metabolic pathway. This is supported by studies on N-(2-methoxyphenyl)hydroxylamine, where metabolism by human hepatic microsomes leads to the formation of o-anisidine, with CYP2E1, CYP3A4, CYP1A2, and CYP2D6 being the most efficient enzymes in this process. nih.gov The following table summarizes key findings from metabolic studies of analogous compounds, providing a basis for predicting the metabolic fate of this compound.

Analogous CompoundPrimary Metabolic PathwayKey CYP450 Enzymes InvolvedReference
1-(2-Pyrimidinyl)-piperazine5-hydroxylationCYP2D6 nih.gov
m-Chlorophenylpiperazinep-hydroxylationCYP2D6 nih.gov
Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP)VariousCYP2D6, CYP1A2, CYP3A4 researchgate.net
N-(2-Methoxyphenyl)hydroxylamineMetabolism to o-anisidineCYP2E1, CYP3A4, CYP1A2, CYP2D6 nih.gov

These analogous data strongly suggest that this compound is likely to be a substrate for several CYP450 enzymes, with CYP2D6 and CYP3A4 potentially playing significant roles in its metabolism, possibly through O-dealkylation of the pyridin-4-ylmethoxy group.

Q & A

Q. What are the most reliable synthetic routes for 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via coupling reactions between functionalized piperazines and aryl/heteroaryl groups. For example:

  • Coupling with pyridinylmethoxy groups : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents in THF or DCM, with trifluoroacetic acid (TFA) as an activator .
  • Asymmetric synthesis : Enantiopure derivatives can be prepared via asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi/(-)-sparteine. Key factors include electrophile choice (e.g., aldehydes vs. ketones) and distal N-substituent steric effects, which influence enantioselectivity (up to 90% ee) .

Q. Critical Data :

Reaction TypeYield RangeKey ConditionsReference
Aryl Coupling40-60%EDC/HOAt, RT, 12-24 hr
Asymmetric Lithiation50-70%s-BuLi/(-)-sparteine, -78°C

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments (e.g., pyridin-4-ylmethoxy δ 8.5–6.8 ppm) and piperazine ring conformation (δ 3.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16_{16}H19_{19}N3_3O requires m/z 269.1529) with <5 ppm error .
  • X-ray Crystallography : Resolve supramolecular interactions (e.g., C–H⋯O hydrogen bonds or π-π stacking in derivatives) .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Piperazine derivatives exhibit:

  • Cytotoxicity : Screen against cancer cell lines (e.g., IC50_{50} values via MTT assay) .
  • Enzyme Inhibition : Test inhibition of carbonic anhydrase isoforms (hCA I/II) or phosphoglycerate dehydrogenase using fluorometric assays .
  • Neurotransmitter Modulation : Assess dopamine/serotonin reuptake inhibition in neuronal models via radioligand binding .

Advanced Research Questions

Q. How can enantioselectivity challenges in asymmetric synthesis be mitigated?

Methodological Answer:

  • Electrophile Optimization : Bulky electrophiles (e.g., trifluoromethyl ketones) reduce side reactions like ring fragmentation .
  • Diamine Switch Strategy : Replace (-)-sparteine with chiral diamines (e.g., (R,R)-TMCDA) to improve enantiomeric excess (ee) for specific substrates .
  • In Situ Monitoring : Use IR spectroscopy to track lithiation progress and optimize reaction times (typically 1-2 hr at -78°C) .

Data Contradiction Note :
Contradictory ee values (e.g., 70% vs. 90%) may arise from solvent polarity or N-alkyl group steric effects. Systematic screening of N-protecting groups (e.g., Boc vs. acetyl) is critical .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance antimicrobial activity (e.g., MIC 8–32 µg/mL against S. aureus) but reduce solubility .
  • Methoxy Substitution : 4-Methoxyphenyl derivatives show stronger antiarrhythmic activity (EC50_{50} 0.5 µM) due to improved membrane permeability .
  • Pyridinylmethoxy vs. Benzyloxy : Pyridinyl groups increase hCA II inhibition (Ki_i 12 nM) via π-stacking with active-site residues .

Q. Comparative Data :

SubstituentActivity (IC50_{50})TargetReference
4-NO2_28.2 µMhCA II
4-OCH3_30.5 µMCardiac K+^+ channels

Q. How can contradictory cytotoxicity data in different cell lines be resolved?

Methodological Answer:

  • Mechanistic Profiling : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy pathways) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t1/2_{1/2} >60 min in human liver microsomes) to rule out false negatives due to rapid degradation .
  • 3D Tumor Models : Validate activity in spheroids or organoids to account for tumor microenvironment effects .

Case Study :
A derivative showed IC50_{50} 10 µM in HeLa cells but no activity in MCF-7. RNA-seq revealed HeLa-specific upregulation of pro-apoptotic BAX, explaining the discrepancy .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce acetylated piperazine (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to enhance oral bioavailability (F% 45 vs. 12 for parent compound) .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL free base) .
  • Metabolic Blocking : Fluorine substitution at para positions reduces CYP450-mediated oxidation (e.g., t1/2_{1/2} increased from 2.1 to 8.3 hr) .

Q. How can computational methods aid in target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding to serotonin receptors (5-HT2A_{2A} docking score -9.2 kcal/mol) .
  • QSAR Modeling : Correlate logP values (1.8–3.5) with antimicrobial activity to guide lead optimization .
  • MD Simulations : Simulate piperazine ring flexibility in aqueous vs. membrane environments to predict blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.